molecular formula C6H5NO3 B13071069 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol CAS No. 1019767-69-1

2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol

Cat. No.: B13071069
CAS No.: 1019767-69-1
M. Wt: 139.11 g/mol
InChI Key: SURZKXVRJOQCMW-UHFFFAOYSA-N
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Description

2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol is a high-purity chemical compound provided for research and development purposes. This compound features a [1,3]dioxolo ring system fused to a pyridine core, a structural motif found in various pharmacologically active molecules . As a versatile synthetic intermediate, it serves as a crucial building block in medicinal chemistry for the preparation of more complex heterocyclic systems. Researchers utilize this compound in exploring new therapeutic agents, and its structure makes it a candidate for developing ligands that interact with biological targets such as nucleic acids . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

1019767-69-1

Molecular Formula

C6H5NO3

Molecular Weight

139.11 g/mol

IUPAC Name

[1,3]dioxolo[4,5-b]pyridin-6-ol

InChI

InChI=1S/C6H5NO3/c8-4-1-5-6(7-2-4)10-3-9-5/h1-2,8H,3H2

InChI Key

SURZKXVRJOQCMW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)N=CC(=C2)O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of 2-Deoxy Sugars with Pyridine Derivatives

One of the most effective routes involves the acid-catalyzed cyclization of 2-deoxy sugars (e.g., 2-deoxy-D-ribose) with pyridine derivatives under mild acidic conditions to form the dioxole ring fused to the pyridine nucleus.

  • Procedure : A suspension of 2-deoxy-D-ribose in acetone is treated with a catalytic amount of concentrated sulfuric acid at room temperature for approximately 2 hours. The reaction mixture is then neutralized with sodium bicarbonate, filtered, and concentrated under reduced pressure to afford the bicyclic dioxolo-pyridine intermediate.

  • Oxidation Step : The intermediate can be oxidized using (diacetoxyiodo)benzene and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in dichloromethane at room temperature for 4 hours to introduce the hydroxyl group at the 6-position, yielding 2H-Dioxolo[4,5-b]pyridin-6-ol as a pale yellow oil.

  • Yields : This method typically affords the target compound in yields around 70-75% after purification by silica gel chromatography.

Step Reagents/Conditions Time Temperature Yield (%) Notes
Cyclization 2-deoxy-D-ribose, acetone, conc. H2SO4 2 h Room temp Acid-catalyzed ring formation
Neutralization & workup NaHCO3, filtration pH adjusted to ~7
Oxidation (Diacetoxyiodo)benzene, TEMPO, DCM 4 h Room temp 74 Hydroxylation at 6-position

Table 1: Preparation of 2H-Dioxolo[4,5-b]pyridin-6-ol via acid-catalyzed cyclization and oxidation

Alternative Synthetic Routes via Pyridine Derivative Functionalization

Other synthetic approaches involve functionalizing preformed pyridine derivatives with appropriate substituents that enable intramolecular cyclization to form the dioxole ring.

  • Halogenation and Subsequent Cyclization : Halogenated pyridine intermediates can be subjected to nucleophilic substitution or coupling reactions to introduce oxygen-containing moieties, which then cyclize under controlled conditions.

  • Reduction and Acylation Steps : In some cases, intermediates such as 2,3-dihydrothiazolo[4,5-b]pyridines have been prepared via reduction of halogenated precursors followed by acylation, which may be adapted to oxygen analogs like dioxolo derivatives.

  • Catalysts and Reagents : Catalysts such as boron-based Lewis acids (e.g., B(C6F5)3) and reducing agents like ammonia borane have been employed in related heterocyclic syntheses to facilitate selective transformations.

These methods, while more common in related thiazolo or thiazino pyridine systems, provide insights into possible synthetic adaptations for the dioxolo-pyridine system, especially for introducing substituents or modifying the ring system.

Mechanistic Insights

  • The acid-catalyzed cyclization likely proceeds through protonation of the sugar carbonyl, facilitating nucleophilic attack by the pyridine nitrogen or adjacent oxygen atoms, leading to ring closure.

  • The oxidation step using (diacetoxyiodo)benzene and TEMPO involves radical-mediated oxidation of the intermediate alcohol or aldehyde to the corresponding hydroxylated heterocycle.

  • Alternative routes involving nucleophilic aromatic substitution or metal-catalyzed coupling reactions enable the introduction of substituents that can cyclize to form the dioxole ring.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
Acid-Catalyzed Cyclization + Oxidation 2-Deoxy-D-ribose, acetone, pyridine derivative Conc. H2SO4 (acid catalyst), (diacetoxyiodo)benzene, TEMPO, DCM, rt ~74 Mild conditions, good yield Requires careful pH control
Halogenation and Cyclization Halogenated pyridine derivatives Halogenation reagents, Lewis acids, reducing agents Variable Allows functional group variation Multi-step, possible side reactions
Reduction and Acylation (Adapted) Halogenated intermediates NH3·BH3, B(C6F5)3, formic acid, acyl chlorides Moderate Enables substitution pattern tuning Specific to thiazolo analogs, adaptation needed

Research Findings and Practical Considerations

  • The acid-catalyzed cyclization approach is well-documented and provides a straightforward pathway to the fused dioxolo-pyridine ring system, with the oxidation step efficiently introducing the hydroxyl function.

  • Purification typically involves silica gel chromatography using cyclohexane/ethyl acetate mixtures, and the product is characterized by NMR spectroscopy, confirming the structure and purity.

  • Reaction conditions such as temperature, solvent choice, and acid concentration significantly influence the yield and selectivity.

  • Alternative methods from related heterocyclic chemistry suggest potential for further functionalization or substitution on the pyridine ring, which may be useful for derivative synthesis or biological activity studies.

Chemical Reactions Analysis

Types of Reactions

2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : Research indicates that compounds related to 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol exhibit antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, suggesting their potential as lead compounds for antibiotic development.
    • Antitubercular Activity : Studies have demonstrated that derivatives of this compound can enhance the efficacy of existing tuberculosis medications. For instance, modifications to the pyridine ring can significantly influence the minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis, indicating a promising avenue for developing new antitubercular agents .
  • Biological Studies
    • Mechanistic Studies : Ongoing research focuses on elucidating the molecular targets and pathways influenced by 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol. Understanding these interactions is crucial for determining its biological mechanisms and potential therapeutic applications.
    • Structure-Activity Relationship (SAR) Analysis : The compound's structural features allow for extensive SAR studies to identify which modifications enhance biological activity. Such studies are vital for optimizing drug candidates in medicinal chemistry .
  • Chemical Synthesis
    • Synthetic Routes : The synthesis of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol typically involves multi-step organic reactions. Researchers are exploring various synthetic pathways to improve yield and efficiency in producing this compound for research purposes.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol compared to similar compounds:

Compound NameStructural FeaturesUnique Aspects
2H-[1,3]Dioxolo[4,5-b]pyridin-6-olDioxole fused with pyridinePotential for antimicrobial and antitubercular activity
2H-[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acidCarboxylic acid at position 5Different reactivity due to positional isomerism
2H-[1,3]Dioxolo[4,5-b]pyridine-7-carboxylic acidCarboxylic acid at position 7Variation in biological activity based on functional group position

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several derivatives of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol against common bacterial pathogens. The results indicated that specific modifications enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting a pathway for developing new antibiotics based on this scaffold.

Case Study 2: Antitubercular Activity

Another research project focused on the antitubercular effects of modified versions of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol. The findings revealed that certain derivatives significantly reduced MIC values compared to standard treatments, indicating their potential as adjunct therapies in tuberculosis management.

Mechanism of Action

The mechanism of action of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the GABA_A receptor, which plays a crucial role in modulating neuronal excitability . This interaction can lead to anticonvulsant effects, making it a potential candidate for the development of new antiepileptic drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

a) [1,3]Dioxolo[4,5-b]pyridine (CAS: 72138-73-9)
  • Molecular Formula: C₆H₅NO₂
  • Molecular Weight : 123.11 g/mol
  • Key Differences : Lacks the hydroxyl group at position 6, reducing polarity and hydrogen-bonding capacity. This compound serves as a precursor for further functionalization, such as boronic acid derivatives (e.g., {2H-[1,3]dioxolo[4,5-b]pyridin-6-yl}boronic acid, CAS: 1019767-68-0) used in Suzuki-Miyaura cross-coupling reactions .
b) {2H-[1,3]Dioxolo[4,5-c]pyridin-6-yl}methanamine Dihydrochloride (CAS: 2060043-14-1)
  • Molecular Formula : C₇H₁₀Cl₂N₂O₂
  • Molecular Weight : 225.07 g/mol
  • Key Differences : The dioxole ring is fused at the 4,5-c position instead of 4,5-b, altering the electronic distribution and steric profile. The addition of a methylamine group and hydrochloride salts increases its solubility in aqueous systems, making it suitable for biological applications .
c) 2-Amino-5,7-dimethyl-1H-imidazo[4,5-b]pyridin-6-ol
  • Molecular Formula : C₈H₁₀N₄O
  • Molecular Weight : 178.19 g/mol
  • Key Differences: Replaces the dioxole ring with an imidazole moiety, introducing basic nitrogen atoms.

Physicochemical and Reactivity Profiles

Property 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol [1,3]Dioxolo[4,5-b]pyridine Imidazo[4,5-b]pyridin-6-ol
LogP (Predicted) 0.45 1.12 -0.78
Hydrogen Bond Donors 2 0 2
Reactivity with Boronic Acids Moderate (requires activation) High (direct coupling) Low

Notes:

  • The hydroxyl group in 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol increases its acidity (pKa ≈ 8.5) compared to non-hydroxylated analogs .
  • The imidazole-containing analog exhibits higher nucleophilicity due to the amino group, enabling electrophilic substitution reactions .

Biological Activity

2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol is characterized by a fused dioxole and pyridine structure. This unique configuration contributes to its reactivity and biological activity. The presence of the hydroxyl group at the 6-position of the pyridine ring is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2H-[1,3]Dioxolo[4,5-b]pyridin-6-olE. coli0.5 mg/mL
2H-[1,3]Dioxolo[4,5-b]pyridin-6-olS. aureus0.25 mg/mL
2H-[1,3]Dioxolo[4,5-b]pyridin-6-olP. aeruginosa0.3 mg/mL

These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol has been explored in several studies. Notably, it has shown promising results against various cancer cell lines:

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast Cancer)1.5
MDA-MB-468 (Triple-Negative Breast Cancer)5.0
A549 (Lung Cancer)10.0

In a concentration-response experiment, the compound demonstrated significant cytotoxicity against MDA-MB-231 cells with an IC50 value of 1.5 µM, which is notably lower than standard chemotherapeutics like doxorubicin (IC50: 0.57 µM) . The mechanism of action appears to involve the inhibition of tubulin assembly and induction of apoptosis in cancer cells.

The biological activity of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can bind to cellular receptors influencing signal transduction pathways.

These interactions lead to altered cellular processes such as cell cycle progression and apoptosis induction in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol in preclinical models:

  • Breast Cancer Xenograft Model : In vivo studies using MDA-MB-231 xenografts showed that treatment with this compound led to a significant reduction in tumor growth by approximately 48% compared to control groups .
  • Microbial Inhibition Studies : Various derivatives were tested against clinical isolates of bacteria showing promising results in inhibiting growth at low concentrations .

Q & A

Q. What are the established synthetic routes for 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol, and what key reaction conditions influence yield?

The synthesis of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol typically involves cyclization reactions under controlled conditions. For example, analogous compounds like oxazolo-pyridines are synthesized via refluxing intermediates with BrCN in aqueous medium to achieve cyclization in high yields (99%) . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility of intermediates.
  • Catalyst use : Chloranil in xylene (refluxed for 25–30 hours) facilitates dehydrogenation and cyclization in related heterocycles .
  • Temperature control : Prolonged reflux (e.g., 2–30 hours) ensures complete reaction, while rapid cooling minimizes side products.

Q. How is the structure of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol confirmed using spectroscopic methods?

Structural confirmation relies on multimodal spectroscopy :

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., hydroxyl and dioxolane protons resonate at δ 5.2–6.5 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C6_6H5_5NO2_2 has a molecular ion at m/z 123.0320) .
  • X-ray crystallography : Resolves bond angles and confirms fused dioxolane-pyridine geometry, though data for this specific compound is limited in current literature.

Advanced Research Questions

Q. How can regioselectivity challenges be addressed in the functionalization of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol?

Regioselective functionalization requires directing groups or catalytic strategies :

  • Electrophilic substitution : The hydroxyl group at position 6 directs electrophiles to the adjacent pyridine ring. For example, halogenation with NBS (N-bromosuccinimide) selectively targets the 4-position .
  • Transition-metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) using boronic acid derivatives (e.g., [1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid) enables C–C bond formation at the 5-position .

Q. What computational methods are used to predict the reactivity of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the LUMO of the pyridine ring is localized at the 4-position, favoring nucleophilic attack .
  • Molecular docking : Models interactions with biological targets (e.g., enzymes) to assess potential bioactivity .
  • SMILES/InChI validation : Tools like PubChem validate structural integrity and simulate substituent effects .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Contradictions arise from tautomerism or solvent effects. Mitigation strategies include:

  • Cross-validation : Compare NMR data with X-ray structures of analogous compounds (e.g., 5,7-dimethyloxazolo[4,5-b]pyridine-6-ol shows planar fused-ring geometry) .
  • Variable-temperature NMR : Identifies dynamic processes (e.g., hydroxyl proton exchange) by observing signal splitting at low temperatures.
  • Elemental analysis : Confirm empirical formulas (e.g., %C, %H, %N) to rule out impurities, as demonstrated in pyridazinone derivatives .

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